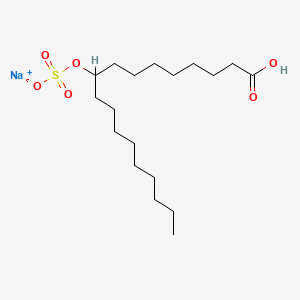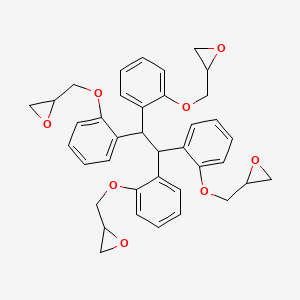
2,2',2'',2'''-(Ethane-1,2-diylidenetetrakis(phenyleneoxymethylene))tetraoxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’‘,2’‘’-(Ethane-1,2-diylidenetetrakis(phenyleneoxymethylene))tetraoxirane is a complex organic compound with the molecular formula C38H38O8. It is known for its unique structure, which includes four oxirane (epoxy) groups attached to a central ethane backbone through phenyleneoxymethylene linkages. This compound is used in various industrial applications, particularly in the production of epoxy resins and adhesives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-(Ethane-1,2-diylidenetetrakis(phenyleneoxymethylene))tetraoxirane typically involves the reaction of 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of glycidyl ether intermediates, which then cyclize to form the oxirane rings. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction as the laboratory synthesis but is optimized for large-scale production. The use of catalysts and advanced purification techniques helps in achieving high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,2’,2’‘,2’‘’-(Ethane-1,2-diylidenetetrakis(phenyleneoxymethylene))tetraoxirane undergoes several types of chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’,2’‘,2’‘’-(Ethane-1,2-diylidenetetrakis(phenyleneoxymethylene))tetraoxirane has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of advanced epoxy resins.
Biology: Studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Investigated for its potential use in the development of biocompatible adhesives and coatings for medical devices.
Industry: Widely used in the production of high-performance coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of 2,2’,2’‘,2’‘’-(Ethane-1,2-diylidenetetrakis(phenyleneoxymethylene))tetraoxirane primarily involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions with various nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in the formation of epoxy resins, where the compound acts as a cross-linking agent, providing mechanical strength and chemical resistance to the final product .
Comparison with Similar Compounds
Similar Compounds
- 1,1,2,2-Tetrakis(4-glycidyloxyphenyl)ethane
- Tetraphenylolethane glycidyl ether
- Tetraphenylolethane, epichlorohydrin epoxy resin
Uniqueness
2,2’,2’‘,2’‘’-(Ethane-1,2-diylidenetetrakis(phenyleneoxymethylene))tetraoxirane is unique due to its high reactivity and ability to form highly cross-linked polymer networks. This makes it particularly valuable in applications requiring high mechanical strength and chemical resistance, such as advanced composites and high-performance coatings .
Properties
CAS No. |
27043-37-4 |
|---|---|
Molecular Formula |
C38H38O8 |
Molecular Weight |
622.7 g/mol |
IUPAC Name |
2-[[2-[1,2,2-tris[2-(oxiran-2-ylmethoxy)phenyl]ethyl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C38H38O8/c1-5-13-33(43-21-25-17-39-25)29(9-1)37(30-10-2-6-14-34(30)44-22-26-18-40-26)38(31-11-3-7-15-35(31)45-23-27-19-41-27)32-12-4-8-16-36(32)46-24-28-20-42-28/h1-16,25-28,37-38H,17-24H2 |
InChI Key |
BJSADSPMCGIFMP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2C(C3=CC=CC=C3OCC4CO4)C(C5=CC=CC=C5OCC6CO6)C7=CC=CC=C7OCC8CO8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


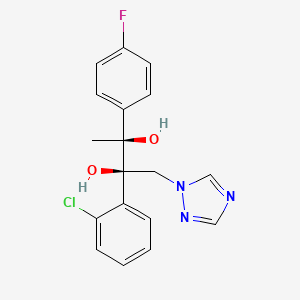


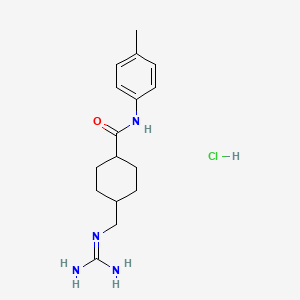
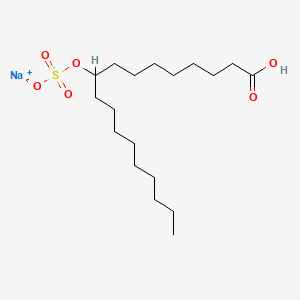
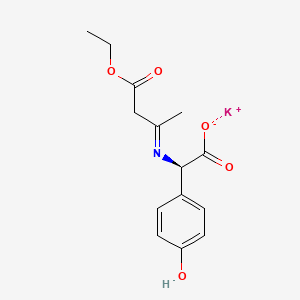
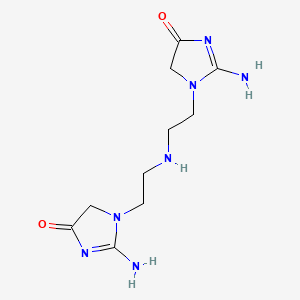
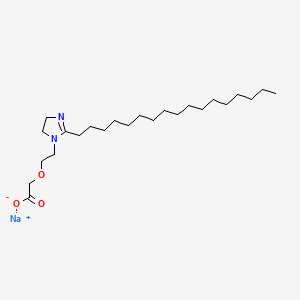
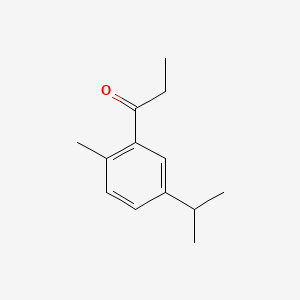

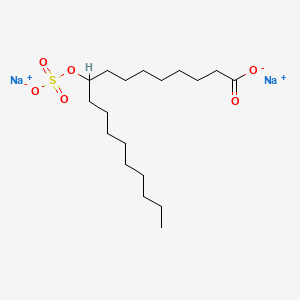
![Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B12693700.png)
